molecular formula C12H13ClO3 B6309070 (E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate CAS No. 17384-95-1

(E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate

Cat. No.: B6309070
CAS No.: 17384-95-1
M. Wt: 240.68 g/mol
InChI Key: BKYWZQDYDKFGSF-FNORWQNLSA-N
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Description

(E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of acrylate, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-chloro-4-methoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-(3-chloro-4-methoxyphenyl)acrylic acid.

    Reduction: Formation of ethyl 3-(3-chloro-4-methoxyphenyl)propanol.

    Substitution: Formation of 3-(3-aminophenyl)-4-methoxyphenylacrylate or 3-(3-thiophenyl)-4-methoxyphenylacrylate.

Scientific Research Applications

(E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-ethoxyphenyl)methanol
  • Ethyl (3-methoxybenzoyl)acetate
  • 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Uniqueness

(E)-Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate is unique due to the combination of its chloro, methoxy, and acrylate functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWZQDYDKFGSF-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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